![molecular formula C14H11FO B8519635 4'-Fluoro-2'-methyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8519635.png)
4'-Fluoro-2'-methyl-[1,1'-biphenyl]-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Fluoro-2’-methyl-biphenyl-2-carbaldehyde is an organic compound with the molecular formula C14H11FO. It is a derivative of biphenyl, where the biphenyl core is substituted with a fluoro group at the 4’ position and a methyl group at the 2’ position, along with an aldehyde group at the 2 position. This compound is used in various chemical syntheses and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-2’-methyl-biphenyl-2-carbaldehyde typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Industrial Production Methods
Industrial production methods for 4’-Fluoro-2’-methyl-biphenyl-2-carbaldehyde are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4’-Fluoro-2’-methyl-biphenyl-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, ethanol
Substitution: NH3, catalysts like palladium or copper
Major Products
Oxidation: 4’-Fluoro-2’-methyl-biphenyl-2-carboxylic acid
Reduction: 4’-Fluoro-2’-methyl-biphenyl-2-methanol
Substitution: 4’-Amino-2’-methyl-biphenyl-2-carbaldehyde
Wissenschaftliche Forschungsanwendungen
4’-Fluoro-2’-methyl-biphenyl-2-carbaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4’-Fluoro-2’-methyl-biphenyl-2-carbaldehyde depends on its specific application:
Enzyme Inhibition: The aldehyde group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity.
Receptor Binding: The biphenyl core can interact with hydrophobic pockets of receptors, while the fluoro and methyl groups can enhance binding affinity through electronic and steric effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-2’-methyl-[1,1’-biphenyl]-3-carbaldehyde: Similar structure but with the aldehyde group at the 3 position.
4-Fluoro-2-methyl-benzyl-piperidine hydrochloride: Contains a piperidine ring instead of the biphenyl core.
Uniqueness
4’-Fluoro-2’-methyl-biphenyl-2-carbaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of the fluoro, methyl, and aldehyde groups allows for versatile applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C14H11FO |
|---|---|
Molekulargewicht |
214.23 g/mol |
IUPAC-Name |
2-(4-fluoro-2-methylphenyl)benzaldehyde |
InChI |
InChI=1S/C14H11FO/c1-10-8-12(15)6-7-13(10)14-5-3-2-4-11(14)9-16/h2-9H,1H3 |
InChI-Schlüssel |
MBJRAGFWKFGUKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)F)C2=CC=CC=C2C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
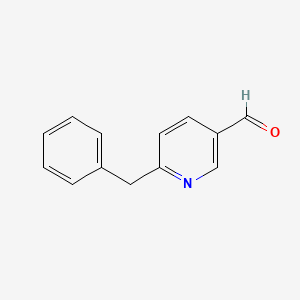
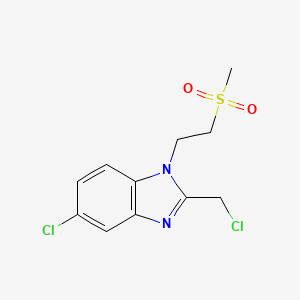
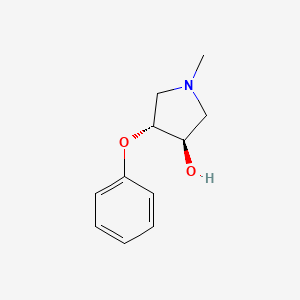
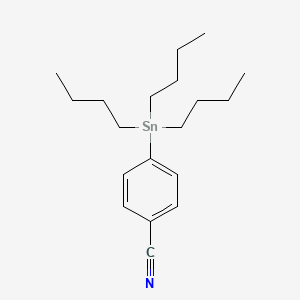


![[6-(2,5-Difluorobenzoyl)pyridin-3-yl]methyl acetate](/img/structure/B8519618.png)
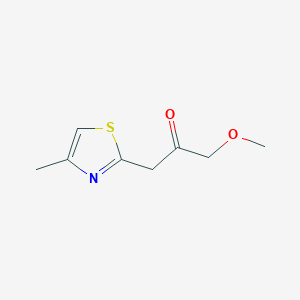
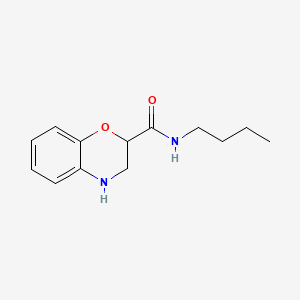
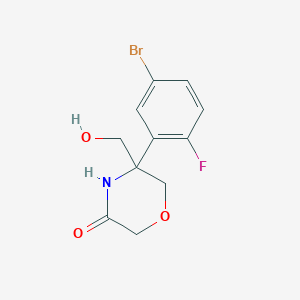
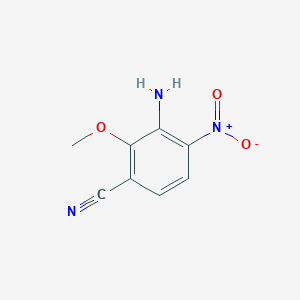
![2-[(3-methoxybenzyl)thio]-3H-imidazo[4,5-c]pyridine](/img/structure/B8519639.png)
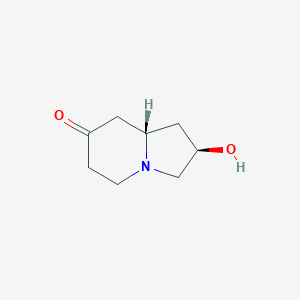
![N-[1-(Methylsulfanyl)-2-nitroethenyl]-4-(1,3-thiazol-2-yl)butan-1-amine](/img/structure/B8519661.png)
